2(3H)-Furanone, 5-(butylthio)dihydro-
Description
Contextualization within Furanone and Dihydrofuranone Chemistry
Furanones are a class of cyclic esters or lactones derived from furan (B31954). nih.gov Their derivatives are widespread in nature and are known for their diverse biological activities. nih.gov Dihydrofuranones, also known as butyrolactones, are the saturated or partially saturated analogs of furanones. nist.gov The dihydro-2(3H)-furanone core, a gamma-butyrolactone, is a prevalent motif in many natural products and pharmaceuticals. nih.gov The chemistry of these compounds is rich and varied, with research focusing on their synthesis, reactivity, and biological evaluation. nih.govnih.gov The introduction of substituents at various positions on the dihydrofuranone ring can significantly influence its chemical and physical properties, as well as its biological activity. tandfonline.com
Significance and Research Potential of Thioether-Substituted Lactones
The presence of a sulfur atom, in the form of a thioether, imparts unique characteristics to the lactone ring. Thioethers are known to participate in a range of chemical transformations and can influence the lipophilicity and metabolic stability of a molecule. The synthesis of thioether-containing compounds has been an active area of research due to their extensive applications in medicine, biology, and materials science. researchgate.net
The incorporation of a thioether moiety into a dihydrofuranone scaffold, as in 2(3H)-Furanone, 5-(butylthio)dihydro-, opens up several avenues for research. The sulfur atom can be a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can dramatically alter the compound's properties. Moreover, thioether-substituted lactones are of interest for their potential biological activities. For instance, studies on various alkyl-substituted gamma-thiobutyrolactones have explored their effects as ligands for neurotransmitter receptors. tandfonline.com
Overview of Current Research Landscape and Gaps
The current research landscape for thioether-substituted lactones is multifaceted, with a significant body of work dedicated to the development of synthetic methodologies. researchgate.netnist.gov Efficient methods for the formation of the carbon-sulfur bond and the lactone ring are continually being explored. These methods often involve the cyclization of sulfur-containing precursors or the introduction of a sulfur nucleophile to a suitable lactone precursor.
While general methods for the synthesis of thio-substituted lactones are available, detailed investigations into the specific properties and applications of 2(3H)-Furanone, 5-(butylthio)dihydro- are not extensively documented in publicly available literature. Much of the existing research focuses on broader classes of compounds. nih.govtandfonline.com This represents a significant research gap. Future studies could focus on:
Detailed Spectroscopic and Structural Analysis: Comprehensive characterization using modern spectroscopic techniques to fully elucidate its three-dimensional structure and conformational preferences.
Exploration of Synthetic Derivatives: Synthesis of a library of analogs with variations in the alkyl chain of the thioether or with additional substituents on the lactone ring to establish structure-activity relationships.
Investigation of Biological Activity: Screening for a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects, based on the known activities of other furanone and thioether derivatives.
Mechanistic Studies: Investigating the reactivity of the thioether and lactone functionalities to understand its stability and potential for further chemical modification.
The following table provides a summary of the key chemical information for 2(3H)-Furanone, 5-(butylthio)dihydro- and related compounds for comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2(3H)-Furanone, 5-(butylthio)dihydro- | C8H14O2S | 174.26 | 902525-29-5 researchgate.net |
| 2(3H)-Furanone, 5-butyldihydro- | C8H14O2 | 142.20 | 104-50-7 nist.gov |
| 2(3H)-Furanone, 5-ethyldihydro- | C6H10O2 | 114.14 | 695-06-7 nih.gov |
| 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | 254.41 | 730-46-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butylsulfanyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-2-3-6-11-8-5-4-7(9)10-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKBHBGUHMFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728591 | |
| Record name | 5-(Butylsulfanyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902525-29-5 | |
| Record name | 5-(Butylsulfanyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(butylsulfanyl)oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3h Furanone, 5 Butylthio Dihydro and Its Analogues
Established Synthetic Routes to Dihydrofuranones
The formation of the dihydrofuranone scaffold is the foundational step in the synthesis of the target molecule. Various established methods in organic synthesis can be employed to construct this cyclic ester.
Cyclization Reactions for Lactone Ring Formation
Intramolecular cyclization is a primary and highly effective strategy for the formation of lactone rings. youtube.comyoutube.com This approach typically involves a linear precursor molecule that contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) or ester (-COOR) group. For the synthesis of a dihydrofuranone (a γ-lactone), a γ-hydroxycarboxylic acid or its corresponding ester is the ideal precursor. The reaction proceeds via an intramolecular esterification, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid or ester, leading to ring closure and the elimination of a small molecule, usually water or an alcohol. youtube.com The favorability of forming five- and six-membered rings makes this a thermodynamically viable process. youtube.com
Key aspects of this methodology include:
Acid Catalysis: The reaction is often catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group. youtube.com
Precursor Synthesis: The synthesis of the necessary γ-hydroxy acid precursor is a critical preliminary step.
Alternative Precursors: Dihydro-2(3H)-furanones can also be synthesized from the hydrogenation of unsaturated C4 diacids like maleic or fumaric acid, or from saturated diacids like succinic acid, using specific catalytic systems under pressure. nih.gov For example, a ruthenium catalyst has been used effectively for this transformation. nih.gov
Condensation and Addition Reactions
Condensation reactions provide a powerful tool for assembling the carbon skeleton of dihydrofuranone precursors. howstuffworks.comlibretexts.org These reactions involve the joining of two molecules with the loss of a smaller molecule, such as water. howstuffworks.comlibretexts.org For instance, a Knoevenagel condensation can be employed. A multi-component reaction involving β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular SN2 cyclization. organic-chemistry.org
Addition reactions, particularly cycloadditions, also offer a convergent route to the dihydrofuranone core. A [3+2] cycloaddition of vinyl-substituted γ-butyrolactones with ketenes, catalyzed by a palladium complex, can produce highly substituted 2,3-dihydrofurans under mild conditions. organic-chemistry.org While these routes may yield a dihydrofuran that requires further modification to become a 2(3H)-furanone, they represent a versatile strategy for building the core heterocyclic structure.
Strategies for Incorporating the Butylthio Moiety
Once the dihydrofuranone ring is formed or a suitable precursor is in hand, the next critical phase is the introduction of the 5-(butylthio) group. This can be accomplished through several strategic reactions.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a fundamental reaction class in which an electron-rich nucleophile displaces a leaving group on a substrate. masterorganicchemistry.com In this context, a dihydrofuranone precursor bearing a suitable leaving group at the C5 position is required. Common leaving groups include halides (Br, Cl, I) or sulfonates (tosylate, mesylate). The nucleophile is the butanethiolate anion (CH₃CH₂CH₂CH₂S⁻), typically generated by treating butanethiol with a base like sodium hydroxide (B78521) or sodium hydride.
The reaction proceeds as follows:
The butanethiolate ion attacks the electrophilic C5 carbon of the furanone ring. savemyexams.com
The leaving group is simultaneously or subsequently expelled, forming the C-S bond and yielding 2(3H)-Furanone, 5-(butylthio)dihydro-. masterorganicchemistry.com
This reaction can proceed via an SN1 or SN2 mechanism. youtube.com An SN2 pathway, which involves a backside attack and results in an inversion of stereochemistry at the C5 center, is often preferred for achieving stereocontrol. youtube.com The choice of solvent is crucial; polar aprotic solvents like DMF or acetone (B3395972) typically favor SN2 reactions. youtube.com This approach is analogous to the synthesis of other 5-thioether furanones, where aromatic thiols have been successfully reacted with 5-alkoxy-2(5H)-furanones under basic conditions. nih.gov
| Precursor | Reagents | Reaction Type | Key Feature |
|---|---|---|---|
| 5-Halo-dihydro-2(3H)-furanone | Butanethiol, Base (e.g., NaOH) | Nucleophilic Substitution (SN2) | Direct formation of C-S bond with stereochemical inversion. |
| Dihydro-2(5H)-furanone | Butanethiol, Base (catalyst) | Conjugate (Michael) Addition | Addition across a C=C double bond. |
Thiolation Reactions on Furanone Scaffolds
An alternative to substitution is the direct thiolation of an unsaturated furanone scaffold, such as dihydro-2(5H)-furanone. This precursor contains a carbon-carbon double bond within the ring. The addition of a thiol across this double bond, known as a Michael addition or conjugate addition, is an effective method for introducing the butylthio group. nih.gov
This reaction is typically base-catalyzed, where the base generates a catalytic amount of the thiolate anion. The thiolate then adds to the β-carbon of the α,β-unsaturated lactone system. Subsequent protonation of the resulting enolate intermediate yields the final 5-(butylthio)dihydro-2(3H)-furanone product. The energetics and product distribution of such thiol additions can be significantly influenced by the conformation of the enone scaffold and the choice of base. nih.gov
Asymmetric Synthesis and Stereochemical Control
The C5 carbon of 2(3H)-Furanone, 5-(butylthio)dihydro- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. In many applications, a single enantiomer is desired, necessitating the use of asymmetric synthesis techniques. The goal of stereochemical control is to selectively produce one stereoisomer over the other. youtube.com
Strategies to achieve this control include:
Substrate Control: This strategy relies on existing stereochemistry within the starting material to direct the outcome of a subsequent reaction. youtube.com If a precursor, such as a γ-hydroxy acid, is prepared in an enantiomerically pure form, its cyclization can proceed with retention of configuration to yield an enantiomerically pure lactone.
Auxiliary Control: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereochemistry of a reaction. youtube.com After serving its purpose, the auxiliary is removed. For example, a chiral auxiliary could be attached to a furanone precursor to direct the nucleophilic attack of the butanethiolate to a specific face of the molecule, thereby controlling the stereochemistry at C5. youtube.com
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a highly efficient method for producing enantiomerically enriched products. A chiral catalyst can create a chiral environment around the substrate, favoring the reaction pathway that leads to one specific enantiomer. This has been applied to reactions like cycloadditions to produce highly substituted and enantiomerically enriched dihydrofurans. organic-chemistry.org
Enantioselective Approaches for Chiral Dihydrofuranones
The enantioselective synthesis of chiral γ-butyrolactones is a well-explored area, with numerous strategies developed to control the stereochemistry of these five-membered rings. nih.govacs.org These methods are broadly applicable to the synthesis of chiral dihydrofuranones and can be adapted for analogs of 2(3H)-Furanone, 5-(butylthio)dihydro-.
One prominent approach involves the catalytic asymmetric aldol (B89426) reaction. rug.nl This method can create functionalized β-hydroxy carbonyl compounds, which are precursors to γ-butyrolactones, with the potential to form up to two new adjacent stereocenters. nih.govacs.org Another key strategy is the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans, which has been effectively used in the construction of chiral γ-butenolides. nih.govacs.org
The asymmetric Mannich reaction of 2(5H)-furanone and its derivatives provides a direct route to enantiomerically enriched γ-butenolide derivatives that bear an amine functionality. acs.org Furthermore, organocatalyzed approaches, such as the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines using a chiral bifunctional amine-squaramide catalyst, have proven effective. rsc.org This particular method yields optically active α,β-unsaturated γ-substituted butyrolactams with high yields and excellent diastereoselectivities and enantioselectivities. rsc.org
A general synthetic route for isotopomeric dihydro-2(3H)furanones (γ-butyrolactones) has also been established. nih.gov This procedure utilizes the hydrogenation of saturated or unsaturated C4 diacids in the presence of a ruthenium catalyst under deuterium (B1214612) pressure to produce labeled dihydro-2(3H)furanones in quantitative yields. nih.gov
Table 1: Selected Enantioselective Methods for Dihydrofuranone Synthesis
| Method | Catalyst/Reagent | Precursor | Key Features |
| Asymmetric Aldol Reaction | Metal catalysts or organocatalysts | Lactone-derived enolates | Forms functionalized β-hydroxy carbonyls; creates up to two vicinal stereocenters. nih.govrug.nl |
| Vinylogous Mukaiyama Aldol Reaction | Silyloxyfurans | Aldehydes/Ketones | Constructs chiral γ-butenolides. nih.govacs.org |
| Asymmetric Mannich Reaction | Iminium or acyl iminium species | 2(5H)-furanone derivatives | Rapid access to γ-butenolides with amine functionality. acs.org |
| Asymmetric Vinylogous Michael Addition | Chiral bifunctional amine-squaramide | α,β-Unsaturated γ-butyrolactam & 2-enoylpyridines | High yields, diastereoselectivities (>99:1), and enantioselectivities (>99% ee). rsc.org |
| Catalytic Hydrogenation | Ru₄H₄(CO)₈(PBu₃)₄ | C4 Diacids (succinic, fumaric, etc.) | Synthesis of isotopically labeled dihydro-2(3H)furanones. nih.gov |
Diastereoselective Synthesis of Substituted Derivatives
Achieving diastereoselectivity is critical when synthesizing dihydrofuranones with multiple substituents. Various methods have been developed to control the relative stereochemistry of these complex structures.
Organocatalysis has been successfully applied in the diastereoselective synthesis of polycyclic compounds containing a γ-butyrolactone motif. For instance, the Brønsted base activation of 5-substituted-furan-2(3H)-ones can generate dienolates that participate in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene. acs.org This approach leads to the formation of cycloadducts in a highly diastereoselective manner. acs.org
Cascade reactions offer an efficient pathway to highly substituted cyclic systems with excellent diastereoselectivity. A cascade inter–intramolecular double Michael reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst, produces highly functionalized cyclohexanones. beilstein-journals.orgnih.gov In some instances, this reaction also yields tetrahydrochromen-4-one as a side product with excellent diastereoselectivity. beilstein-journals.org The proposed mechanism involves an initial Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to an enone moiety. beilstein-journals.org
Table 2: Examples of Diastereoselective Syntheses
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Diastereoselectivity |
| [8+2]-Cycloaddition | 5-substituted-furan-2(3H)-ones, 8,8-dicyanoheptafulvene | Organocatalytic Brønsted base | Polycyclic γ-butyrolactone adducts | High |
| Cascade Double Michael Reaction | Curcumins, Arylidenemalonates | Aqueous KOH, TBAB (Phase Transfer Catalyst) | Highly functionalized cyclohexanones | Complete in most cases |
Control of Stereocenters at the 5-Position and Ring System
Precise control over the stereocenter at the 5-position of the dihydrofuranone ring is essential for defining the final structure and properties of the molecule. Several synthetic strategies address this challenge.
Electrophilic cyclization represents a versatile method for constructing the furanone ring system. amanote.com While not always inherently stereoselective without a chiral influence, it provides a fundamental approach to ring formation that can be adapted. For example, the synthesis of 2(3H)-furanones can be achieved through the electrophilic cyclization of appropriate precursors. amanote.com
The oxidation of furfural (B47365) with performic acid, followed by isomerization catalyzed by N,N-dimethylaminoethanol, is a method used to prepare 2(5H)-furanone. orgsyn.org This precursor can then undergo further reactions to introduce substituents at the 5-position.
For the direct and stereoselective synthesis of 2,5-disubstituted 2,5-dihydrofurans, gold catalysis with a chiral bifunctional biphenyl-2-ylphosphine ligand has been shown to be effective. organic-chemistry.org This method, starting from chiral propargylic alcohols, yields products with good to excellent diastereoselectivities. When achiral starting materials are used, the reaction can proceed with high enantioselectivity. organic-chemistry.org
Furthermore, the stereocenter at C5 can be established through the stereoselective reduction of a precursor ketone or via substitution reactions on a suitable leaving group at the 5-position, often guided by neighboring group participation or the use of stereodirecting auxiliaries.
Chemical Reactivity and Mechanistic Investigations of 2 3h Furanone, 5 Butylthio Dihydro
Transformations of the Dihydrofuranone Ring System
The dihydrofuranone ring, a type of lactone, is a cyclic ester and therefore susceptible to reactions that are characteristic of esters, with additional considerations due to its cyclic nature.
Ring-Opening and Ring-Closing Reactions
The 2(3H)-furanone ring system is known to undergo ring-opening reactions in the presence of nucleophiles. bibliomed.orgresearchgate.net For instance, nitrogen nucleophiles like hydrazine (B178648) and benzylamine (B48309) can attack the carbonyl carbon, leading to the opening of the lactone ring to form open-chain hydrazide or amide derivatives. bibliomed.orgresearchgate.net The stability of the 2(3H)-furanone isomer is a key factor in these reactions, as it can isomerize from the 2(5H)-furanone form under basic conditions before reacting. bibliomed.org
The presence of a substituent at the 5-position, such as the butylthio group, can influence the regioselectivity of these ring-opening reactions. In some cases, Lewis acids can catalyze the ring-opening of dihydrofuran acetals, leading to functionalized products. mdpi.com The nature of the substituent and the reaction conditions dictate the outcome of these transformations. For example, the reaction of dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to ring opening to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it
Ring-closing reactions to form the dihydrofuranone ring are also a common synthetic strategy. These often involve the intramolecular cyclization of γ-hydroxy carboxylic acids or their derivatives. sciencemadness.org
Functionalization of the Lactone Ring
The dihydrofuranone ring can be functionalized at various positions. For instance, the carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotoned by a strong base to form an enolate, which can then react with electrophiles. Additionally, the nitrile group at position 3 of the furanone ring has been utilized to construct other heterocyclic rings like thiazolidine (B150603) and tetrazole. bibliomed.org
Furthermore, reactions can be carried out on substituents attached to the lactone ring. For example, 5-substituted-furan-2(3H)-ones have been used in cycloaddition reactions. nih.gov
Reactions Involving the Butylthio Group
The butylthio group, a thioether, exhibits reactivity characteristic of organosulfur compounds, including oxidation, reduction, and substitution reactions.
Oxidation Reactions to Sulfoxides and Sulfones
Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com A variety of oxidizing agents can be employed for this transformation. The selective oxidation of sulfides to sulfoxides can be achieved using reagents like hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or other specialized oxidizing systems. researchgate.netnih.govorganic-chemistry.org Over-oxidation to the corresponding sulfone can often be controlled by careful management of reaction conditions, such as temperature and the stoichiometry of the oxidant. nih.govorganic-chemistry.org For instance, hydrogen peroxide in acetic acid has been used for the synthesis of 2(5H)-furanone sulfones from their thioether precursors. researchgate.net A range of metal-based and metal-free catalysts have been developed to improve the selectivity and efficiency of these oxidations. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Reference(s) |
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Sulfoxide (B87167), Sulfone | researchgate.netnih.gov |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide | researchgate.net |
| Tantalum Carbide with H₂O₂ | Sulfoxide | organic-chemistry.org |
| Niobium Carbide with H₂O₂ | Sulfone | organic-chemistry.org |
Reductive Pathways of the Thioether
The carbon-sulfur bond in thioethers can be cleaved under reductive conditions, a process known as desulfurization. nih.gov This can be achieved using various reducing agents, including metal-based reagents and metal-free methods. nih.gov A recently developed metal-free method utilizes phosphite (B83602) catalysis with a silane (B1218182) as the stoichiometric reductant to achieve reductive desulfurization of various thiols, with good functional group tolerance, including thioethers. nih.gov This process proceeds through a radical chain mechanism. nih.gov
Substitution Reactions at the Sulfur Center
The sulfur atom in a thioether is nucleophilic and can react with electrophiles. For example, thioethers can be formed through the reaction of a thiol with an alcohol in the presence of an acid catalyst. nih.gov While this describes the formation of a thioether, the reverse reaction, or substitution at the sulfur, is also a possibility under certain conditions. The sulfur atom can also be involved in substitution reactions where the butylthio group acts as a leaving group, although this is less common than oxidation or reduction. The specific conditions required for such a substitution on 2(3H)-Furanone, 5-(butylthio)dihydro- would depend on the nature of the incoming nucleophile and the reaction conditions.
Mechanistic Studies of Specific Reactions
Mechanistic investigations into furanone derivatives reveal a rich and varied chemistry, often involving ring-opening, isomerization, and substitution reactions. The presence of the sulfur atom in 2(3H)-Furanone, 5-(butylthio)dihydro- introduces additional reaction pathways, such as oxidation and specific C-S bond transformations.
The reaction pathways of 2(3H)-furanones are heavily influenced by the nature of the attacking reagent, particularly with nucleophiles. Studies on related furanones demonstrate that reactions with nitrogen nucleophiles can proceed through different pathways depending on the reaction conditions.
For instance, the reaction of 3-aryl-5-phenyl-2(3H)-furanones with amines like aniline, benzylamine, and piperidine (B6355638) has been studied to understand the effect of the double bond's position on the reaction mode. researchgate.net Heating 3-aryl-5-phenyl-2(3H)-furanones with benzylamine can lead to the opening of the lactone ring to form an intermediate N-benzylamide. researchgate.net This open-chain intermediate can then be cyclized under different conditions to yield other heterocyclic systems, such as isothiazolones when treated with thionyl chloride. researchgate.net
Similarly, reactions with hydrazine hydrate (B1144303) can lead to ring opening, forming acrylic acid hydrazide intermediates. researchgate.net These hydrazides can be subsequently cyclized to form pyridazinone derivatives. nih.gov The initial step often involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the furanone ring, leading to the cleavage of the ester bond.
The thioether moiety in 2(3H)-Furanone, 5-(butylthio)dihydro- is susceptible to oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid. nih.govresearchgate.net This oxidation can significantly alter the electronic properties and reactivity of the molecule.
While the saturated nature of the dihydro-furanone ring in the target molecule reduces the likelihood of conjugate addition, nucleophilic attack at the carbonyl carbon remains a primary reaction pathway. Furthermore, reactions involving the C-S bond are possible. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to react with S-nucleophiles like mercaptans, leading to substitution at either the C4 or C5 position depending on the conditions. nih.gov This suggests that under certain catalytic conditions, the butylthio group could potentially be displaced by other nucleophiles.
Table 1: Examples of Reactions of Furanone Derivatives with Nucleophiles
| Furanone Derivative | Nucleophile | Reaction Conditions | Intermediate/Product | Reference |
| 3-Aryl-5-phenyl-2(3H)-furanone | Benzylamine | Heating at 100°C | N-benzylamide derivative | researchgate.net |
| 2(3H)-Furanone derivative | Hydrazine hydrate | Reflux | Hydrazide derivative | nih.gov |
| Hydrazide derivative | Benzoyl chloride | Reflux in dry benzene (B151609) | 2-Benzoylpyridazinone derivative | nih.gov |
| 5-(l)-Menthyloxy-2(5H)-furanone | Aromatic thiols | Basic conditions | Thioether derivative | nih.gov |
| Thioether-substituted 2(5H)-furanone | Hydrogen peroxide / Acetic acid | Room temperature | Sulfone derivative | nih.govresearchgate.net |
This table presents data from related furanone compounds to illustrate potential reaction pathways.
Catalysis plays a crucial role in directing the reaction pathways of furanones and thioethers, enabling transformations that might not occur or would proceed slowly otherwise. The choice of catalyst can influence selectivity, reaction rate, and the nature of the final product.
Acid and Base Catalysis: Simple acid or base catalysis is frequently employed in the transformation of furanones. For example, the cyclization of intermediate hydrazides to form pyridazinones can be achieved by refluxing in the presence of hydrochloric acid. nih.gov Base-catalyzed reactions are also common. The reaction of 2(3H)-furanone derivatives with phenylhydrazine (B124118) in the presence of sodium ethoxide leads to the formation of different heterocyclic products than uncatalyzed reactions. nih.gov The formation of thioethers from 5-alkoxy-2(5H)-furanones and thiols is often conducted in the presence of a base like triethylamine. researchgate.net
Metal-Free and Metal-Based Catalysis: Modern synthetic methods often employ more sophisticated catalytic systems. For the thioether moiety, metal-free dehydrative thioetherification has been reported, using triflic acid or a recyclable NAFION® superacid catalyst to convert alcohols and thiols into thioethers. nih.govresearchgate.net While these methods are for synthesis, they highlight the types of catalysts that can activate C-O and C-S bonds.
Transition metal catalysis is also prevalent. Copper-catalyzed reactions have been used for the oxidative C(aryl)–C(OH) bond thioetherification of aryl alcohols, proceeding through a proposed aryl acid intermediate. nih.gov Gold catalysts have been employed for the cyclization of 2-oxo-3-butynoic esters with various nucleophiles to form substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Similarly, binary catalytic systems, such as Rh(II)/Pd(0), have been used to create highly substituted 3(2H)-furanones. organic-chemistry.org These examples indicate that the 2(3H)-Furanone, 5-(butylthio)dihydro- scaffold could potentially undergo various transformations when subjected to transition metal catalysis, possibly involving activation of C-H or C-S bonds.
Table 2: Catalytic Systems in Reactions of Furanones and Thioethers
| Catalyst | Substrate Type | Reaction Type | Outcome | Reference |
| Triflic Acid | Alcohols and Thiols | Dehydrative thioetherification | Thioether formation | nih.gov |
| NAFION® | Alcohols and Thiols | Dehydrative thioetherification | Thioether formation | researchgate.net |
| Cu Catalyst | Aryl Alcohols and Thiols | Oxidative C-C bond cleavage and thioetherification | Thioether formation | nih.gov |
| Gold (Au) | 2-Oxo-3-butynoic esters | Cyclization | Substituted 3(2H)-furanones | organic-chemistry.org |
| Rh(II)/Pd(0) | α-diazo-δ-keto-esters | Cyclization/Alkylation cascade | Highly substituted 3(2H)-furanones | organic-chemistry.org |
| Sodium Ethoxide | 2(3H)-Furanone derivative and Phenyl hydrazine | Cyclocondensation | Pyridazinone derivative | nih.gov |
This table showcases catalytic systems used for reactions on analogous structures, suggesting potential catalytic influences on the target compound.
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of 2 3h Furanone, 5 Butylthio Dihydro
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure, including its connectivity, configuration, and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. For 2(3H)-Furanone, 5-(butylthio)dihydro-, a combination of ¹H and ¹³C NMR experiments would be essential.
In ¹H NMR, the chemical shifts of the protons on the furanone ring and the butyl group would provide initial structural confirmation. The proton at the C5 position, being adjacent to both the ring oxygen and the sulfur atom, is expected to have a distinct chemical shift. The multiplicity of this signal, determined by spin-spin coupling with the adjacent methylene (B1212753) protons of the lactone ring, would further confirm its position. The protons of the butyl group would exhibit characteristic shifts and coupling patterns, allowing for the assignment of the entire side chain.
¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone would be readily identifiable by its characteristic downfield shift. The carbon atom C5, bonded to both oxygen and sulfur, would also have a unique and informative chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Furanone, 5-(butylthio)dihydro- (Note: These are predicted values based on related structures and have not been experimentally verified for the title compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~175 |
| C3 (CH₂) | ~2.2 - 2.6 | ~28 - 35 |
| C4 (CH₂) | ~2.0 - 2.4 | ~25 - 32 |
| C5 (CH) | ~4.8 - 5.2 | ~80 - 85 |
| S-CH₂ | ~2.6 - 3.0 | ~30 - 35 |
| CH₂-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | ~31 - 33 |
| CH₂-CH₃ | ~1.3 - 1.5 | ~22 - 24 |
| CH₃ | ~0.8 - 1.0 | ~13 - 14 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2(3H)-Furanone, 5-(butylthio)dihydro- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. acs.org This band is typically observed in the range of 1760-1780 cm⁻¹ for saturated five-membered lactones. vscht.cz
Other important characteristic absorption bands would include the C-O-C stretching vibrations of the lactone ring, which are expected to appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups of the butyl chain and the furanone ring would be observed in the 2850-3000 cm⁻¹ region. nist.gov The presence of the C-S stretching vibration, which is typically weak and appears in the 600-800 cm⁻¹ range, might be difficult to assign definitively due to other absorptions in the fingerprint region.
Table 2: Predicted Characteristic IR Absorption Bands for 2(3H)-Furanone, 5-(butylthio)dihydro- (Note: These are predicted values based on general spectroscopic data for similar functional groups and have not been experimentally verified for the title compound.)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| C=O (Lactone) | Stretch | 1760 - 1780 |
| C-O-C (Lactone) | Stretch | 1000 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-S (Thioether) | Stretch | 600 - 800 |
While NMR and IR spectroscopy provide valuable information about the structure and functional groups, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for establishing the absolute stereochemistry at the C5 position (if the compound is chiral and a single enantiomer is crystallized) and for understanding the precise bond lengths, bond angles, and torsional angles within the molecule.
A successful crystallographic analysis of 2(3H)-Furanone, 5-(butylthio)dihydro- would reveal the conformation of the furanone ring, which is typically found in an envelope or twisted conformation. It would also provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding (if any) and van der Waals forces, which govern the crystal packing. Studies on related sulfur-containing γ-butyrolactones have shown that nonbonded sulfur-oxygen interactions can influence the stereochemical outcome of reactions and the conformational preferences of the molecule. nih.gov X-ray data would be crucial in identifying any such interactions in the solid-state structure of the title compound.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 2(3H)-Furanone, 5-(butylthio)dihydro-, which is C₈H₁₄O₂S. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of 2(3H)-Furanone, 5-(butylthio)dihydro- would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the fragmentation mechanism.
The fragmentation of γ-butyrolactones often involves characteristic losses of small neutral molecules such as CO and H₂O. For 2(3H)-Furanone, 5-(butylthio)dihydro-, key fragmentation pathways would likely involve the cleavage of the butylthio side chain. This could occur through cleavage of the C-S bond or the S-C bond, leading to characteristic fragment ions. The fragmentation pattern would also likely show losses corresponding to the butyl group. The study of the fragmentation of other furanones has provided a basis for predicting these pathways. lookchem.com Analysis of the fragmentation patterns of related sulfur-containing compounds can also offer insights into the expected behavior of the title compound under mass spectrometric conditions. nih.govnih.gov
Computational Chemistry Studies
Detailed computational investigations are crucial for understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and other quantum chemical calculations provide deep insights into a compound's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
There are currently no published studies that have employed Density Functional Theory to predict the electronic structure and reactivity of 2(3H)-Furanone, 5-(butylthio)dihydro-. Such a study would typically involve calculations of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity descriptors (e.g., hardness, chemical potential, and electrophilicity index). This information is fundamental for predicting the molecule's stability, reactivity hotspots, and potential interaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis
The conformational landscape of 2(3H)-Furanone, 5-(butylthio)dihydro- has not been explored via Molecular Dynamics simulations in any available research. MD simulations are instrumental in understanding the flexibility of a molecule by exploring its potential energy surface. This analysis would reveal the most stable conformers, the energy barriers between them, and how the molecule's shape might change in different environments, which is critical for understanding its biological activity and physical properties.
Quantum Chemical Calculations of Spectroscopic Parameters
No specific quantum chemical calculations for predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) of 2(3H)-Furanone, 5-(butylthio)dihydro- have been reported. These theoretical calculations are invaluable for interpreting experimental spectra, allowing for a more precise and confident structural assignment.
Occurrence, Isolation, and Biosynthesis of 2 3h Furanone, 5 Butylthio Dihydro in Natural Systems
Identification in Natural Sources (Plants, Microorganisms)
While there is no documented evidence of 2(3H)-Furanone, 5-(butylthio)dihydro- in natural systems, other furanone derivatives are widespread and have been identified in a variety of plants and microorganisms. For instance, many furanones are known for their contribution to the flavor and aroma of fruits like strawberries and pineapples. nih.gov
Halogenated furanones, which are structurally distinct from the target compound, are produced by the marine red alga Delisea pulchra. nih.gov These compounds play a role in preventing bacterial colonization on the alga's surface. nih.gov Additionally, certain furanones are generated during the fermentation process of foods like soy sauce and beer, likely by yeast from Maillard reaction intermediates. nih.gov
Proposed Biosynthetic Pathways and Precursors
Given the absence of information on the biosynthesis of 2(3H)-Furanone, 5-(butylthio)dihydro-, we can only speculate on potential pathways based on known furanone biochemistry. The biosynthesis of many furanones in plants is still not fully understood. nih.gov However, for some, such as the well-known ascorbic acid (Vitamin C), the enzymatic pathways from sugar precursors have been characterized. nih.gov
In the case of flavor-active furanones in fruits, it is believed they are formed from sugar and amino acid precursors through the Maillard reaction during ripening. nih.gov For sulfur-containing compounds in general, which are widespread in nature, their biosynthesis often involves the incorporation of sulfur from amino acids like cysteine or methionine. mdpi.com A hypothetical pathway for 2(3H)-Furanone, 5-(butylthio)dihydro- could involve the reaction of a furanone precursor with butanethiol or a biological equivalent derived from sulfur-containing amino acids. However, this remains purely speculative without direct research.
Chemo-Enzymatic Synthesis for Biomimetic Production
The field of chemo-enzymatic synthesis aims to mimic natural processes to produce complex molecules. While no specific chemo-enzymatic synthesis for 2(3H)-Furanone, 5-(butylthio)dihydro- has been reported, general strategies for synthesizing furanone derivatives have been developed. These methods often integrate enzymatic transformations with chemical reactions to achieve high selectivity and yield. nih.gov
For example, research has been conducted on the chemo-enzymatic synthesis of various natural products that contain furanone or related heterocyclic cores. nih.gov These processes can involve enzymes like lipases for key reaction steps. frontiersin.org The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been achieved through the reaction of furanone precursors with thiols, followed by oxidation. mdpi.com This suggests that a biomimetic approach to producing 2(3H)-Furanone, 5-(butylthio)dihydro- could be feasible, potentially utilizing a lipase (B570770) or another suitable enzyme to catalyze the addition of a butylthio group to a furanone scaffold. However, such a method has not been documented.
Applications of 2 3h Furanone, 5 Butylthio Dihydro As a Building Block in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The structural framework of 2(3H)-Furanone, 5-(butylthio)dihydro- offers several avenues for the synthesis of complex organic molecules. The γ-butyrolactone core is a prevalent motif in numerous natural products, and this compound serves as a functionalized synthon for their assembly. acs.orgacs.org The thioether moiety can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions, further expanding its synthetic utility.
Key synthetic transformations that underscore its role as a building block include:
Lactone Ring-Opening Reactions: The ester linkage of the γ-butyrolactone is susceptible to nucleophilic attack, leading to ring-opened products. This reaction can be employed to introduce a variety of functional groups, effectively transforming the cyclic core into a linear chain with preserved stereochemistry at other centers. For instance, reaction with amines or alcohols can yield amides or esters with a terminal thiol, respectively.
α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-position) can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. This strategy is fundamental in the elaboration of the lactone scaffold.
Manipulation of the Thioether Group: The sulfur atom of the butylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives can participate in elimination reactions to introduce unsaturation or can be used in nih.govmdpi.com-sigmatropic rearrangements to form new carbon-carbon bonds. Furthermore, the thioether can act as a directing group in certain reactions or be cleaved to reveal a thiol, which can then undergo a different set of transformations.
Below is a table illustrating potential synthetic transformations of 2(3H)-Furanone, 5-(butylthio)dihydro- for the generation of complex molecular scaffolds.
| Starting Material | Reagents and Conditions | Product | Potential Application |
| 2(3H)-Furanone, 5-(butylthio)dihydro- | 1. LDA, THF, -78 °C; 2. R-X (Alkyl halide) | α-Alkyl-5-(butylthio)dihydro-2(3H)-furanone | Introduction of side chains for natural product synthesis. |
| 2(3H)-Furanone, 5-(butylthio)dihydro- | m-CPBA (1 equiv.), CH₂Cl₂ | 5-(Butylsulfinyl)dihydro-2(3H)-furanone | Precursor for thermal elimination to form a double bond. |
| 2(3H)-Furanone, 5-(butylthio)dihydro- | Raney Nickel, EtOH | Tetrahydro-5-butyl-2(3H)-furanone | Reductive desulfurization to yield an alkyl-substituted lactone. |
| 2(3H)-Furanone, 5-(butylthio)dihydro- | NaOH (aq), then H₃O⁺ | 4-Hydroxy-5-(butylthio)octanoic acid | Ring-opening to form a linear hydroxy acid. |
Precursor for Bioactive Compound Synthesis
The γ-butyrolactone ring is a key structural feature in a vast number of biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities. nih.govmdpi.com These activities include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the butylthio group in 2(3H)-Furanone, 5-(butylthio)dihydro- provides a strategic element for the synthesis of novel bioactive compounds. Thioethers are themselves present in various pharmaceuticals and bioactive molecules, contributing to their biological activity and metabolic stability. researchgate.net
The synthesis of bioactive compounds from this precursor can be envisioned through several strategies:
Incorporation into Natural Product Scaffolds: The compound can serve as a chiral building block for the total synthesis of natural products containing a γ-butyrolactone ring. The butylthio group can be carried through the synthetic sequence or be modified at a later stage to match the target molecule.
Modification to Modulate Bioactivity: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological activities. This approach is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.
Use in the Synthesis of Heterocyclic Systems: The lactone can be transformed into other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone structures, which are known to exhibit a range of biological activities. ijnrd.org
The following table presents examples of bioactive compound classes that could potentially be synthesized or modified using 2(3H)-Furanone, 5-(butylthio)dihydro- as a starting material.
| Bioactive Compound Class | Structural Motif | Potential Synthetic Contribution |
| Lignan Lactones | Substituted γ-butyrolactone | The furanone core can be elaborated to form the central ring of lignans. |
| Furanone-based Quorum Sensing Inhibitors | Functionalized furanone | The butylthio group can be modified to mimic the side chains of natural quorum sensing molecules. |
| Thio-containing Nucleoside Analogs | Thioether-linked sugar mimic | The lactone could be modified to act as a surrogate for the ribose ring in nucleoside analogs. |
Derivatization for Material Science Applications
While the primary applications of 2(3H)-Furanone, 5-(butylthio)dihydro- are likely within organic and medicinal chemistry, its functional groups also suggest potential for derivatization in material science. The thioether and lactone moieties can be exploited to create polymers with specific properties.
Ring-Opening Polymerization: The γ-butyrolactone ring can undergo ring-opening polymerization (ROP) to form polyesters. The presence of the pendant butylthio group along the polymer backbone would introduce functionality that could be used for cross-linking or post-polymerization modification.
Oxidation-Responsive Materials: The thioether group is susceptible to oxidation. Polymers incorporating this moiety could be designed as oxidation-responsive materials. For example, the oxidation of the hydrophobic thioether to a more hydrophilic sulfoxide or sulfone could induce a change in the polymer's solubility or swelling behavior, making it suitable for applications in drug delivery or as a sensor.
Thiol-ene Click Chemistry: The butylthio group could potentially be cleaved to reveal a thiol. This thiol could then be used in thiol-ene "click" reactions to form cross-linked networks or to functionalize surfaces. This is a highly efficient and versatile reaction for the synthesis of advanced materials. researchgate.net
The table below outlines potential derivatizations of 2(3H)-Furanone, 5-(butylthio)dihydro- for material science applications.
| Derivatization Strategy | Resulting Material | Potential Application |
| Ring-Opening Polymerization | Poly(γ-hydroxy-co-butylthio-octanoate) | Functionalized biodegradable polyesters for biomedical applications. |
| Oxidation of Pendant Thioethers | Poly(γ-hydroxy-co-butylsulfinyl/sulfonyl-octanoate) | Oxidation-responsive hydrogels for controlled release systems. |
| Cleavage and Thiol-ene Reaction | Cross-linked polyester network | Degradable elastomeric materials for tissue engineering scaffolds. researchgate.net |
Q & A
Q. What is the molecular structure and IUPAC nomenclature of 2(3H)-Furanone, 5-(butylthio)dihydro-?
The compound belongs to the dihydrofuranone class, characterized by a five-membered lactone ring with a butylthio (-S-C₄H₉) substituent at position 5. While direct structural data for this specific derivative is limited, analogous compounds (e.g., 5-ethyldihydro- and 5-butyldihydro-furanones) provide a framework for extrapolation .
Methodology : Derive nomenclature using IUPAC substitution rules, prioritizing the lactone functional group (suffix "-one") and specifying the butylthio substituent. Validate via computational tools (e.g., ChemDraw) and cross-reference with NMR/X-ray crystallography .
Q. What spectroscopic methods are recommended for characterizing 5-(butylthio)dihydro-2(3H)-furanone?
Key techniques include:
- ¹H/¹³C NMR : Identify lactone carbonyl (δ ~170-180 ppm in ¹³C) and thioether proton environments (δ ~2.5-3.5 ppm in ¹H). Compare with analogs like 5-ethyl-dihydrofuranone (δ 1.2–2.1 ppm for alkyl groups) .
- FT-IR : Confirm lactone C=O stretch (~1740 cm⁻¹) and C-S bond (~600-700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Methodology : Cross-validate spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) and reference databases like NIST Chemistry WebBook .
Advanced Questions
Q. How can computational chemistry predict the reactivity of 5-(butylthio)dihydro-2(3H)-furanone?
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electrophilic/nucleophilic sites. For example, 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone exhibits a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity .
- Electron Density Mapping : Use DFT (e.g., B3LYP/6-31G*) to visualize charge distribution, highlighting nucleophilic oxygen in the lactone ring and electrophilic sulfur in the thioether group .
Methodology : Employ software like Chemissian or Gaussian for orbital modeling. Compare results with experimental reactivity data (e.g., nucleophilic acyl substitution at the lactone carbonyl) .
Q. What are the challenges in synthesizing 5-(butylthio)dihydro-2(3H)-furanone derivatives with high enantiomeric purity?
- Stereocontrol : The lactone ring’s stereochemistry (e.g., C5 in 5-ethyl derivatives) is sensitive to reaction conditions. Use chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic resolution for enantioselective synthesis .
- Side Reactions : Thioether groups may oxidize to sulfoxides under acidic conditions. Mitigate by using inert atmospheres and low-temperature protocols .
Methodology : Optimize conditions via Design of Experiments (DoE), monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How to resolve contradictions in reported spectral data for dihydrofuranone derivatives?
- Case Study : Conflicting NMR shifts for 5-ethyl vs. 5-methyl derivatives may arise from solvent effects or tautomerism. For example, γ-valerolactone (5-methyl) shows δ 4.1–4.3 ppm for ring protons, while 5-ethyl analogs shift upfield .
- Approach : Replicate experiments under standardized conditions (solvent, temperature) and use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
Methodology : Publish detailed experimental protocols (e.g., in Supporting Information) to enable reproducibility .
Q. What strategies enhance the thermal stability of 5-(butylthio)dihydro-2(3H)-furanone during storage?
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent lactone ring degradation.
- Storage Conditions : Use amber vials at -20°C under nitrogen, as thioethers are prone to oxidation .
Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
